N-(2,2,2-Trifluoroethylidene)hydroxylamine
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Overview
Description
N-(2,2,2-Trifluoroethylidene)hydroxylamine is a chemical compound with the molecular formula C₂H₂F₃NO. It is known for its unique properties due to the presence of trifluoromethyl groups, which significantly influence its reactivity and applications. This compound is used in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,2,2-Trifluoroethylidene)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with hydroxylamine. The reaction typically requires mild conditions and can be catalyzed by acids or bases . Another method involves the use of trifluoroacetic anhydride and triethylamine to generate the electrophilic species of trifluoroacetaldehyde in situ, which then reacts with hydroxylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
N-(2,2,2-Trifluoroethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethylidene)hydroxylamine involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trifluoroethylidene)sulfenamides: These compounds share the trifluoromethyl group and have similar reactivity.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain the trifluoromethyl group and are used in similar synthetic applications.
Uniqueness
N-(2,2,2-Trifluoroethylidene)hydroxylamine is unique due to its specific combination of the trifluoromethyl group with the hydroxylamine moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO/c3-2(4,5)1-6-7/h1,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXIAHLLNDREAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708364 |
Source
|
Record name | N-(2,2,2-Trifluoroethylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67813-06-3 |
Source
|
Record name | N-(2,2,2-Trifluoroethylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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